molecular formula C7H5F3O2 B1340158 4-(Trifluoromethyl)benzene-1,2-diol CAS No. 37519-09-8

4-(Trifluoromethyl)benzene-1,2-diol

Cat. No.: B1340158
CAS No.: 37519-09-8
M. Wt: 178.11 g/mol
InChI Key: RZFLJQHPAGLLPF-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzene-1,2-diol is an organic compound with the molecular formula C7H5F3O2 It is characterized by the presence of a trifluoromethyl group (-CF3) attached to a benzene ring, which also contains two hydroxyl groups (-OH) at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)benzene-1,2-diol typically involves the introduction of the trifluoromethyl group onto a benzene ring followed by hydroxylation. One common method is the trifluoromethylation of phenol derivatives using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base. Subsequent hydroxylation can be achieved through various oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes using specialized equipment to handle the reactive trifluoromethylating agents. The process is optimized for high yield and purity, often involving multiple purification steps to isolate the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of partially or fully reduced products, depending on the conditions and reagents used.

    Substitution: The hydroxyl groups in this compound can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Partially or fully reduced benzene derivatives.

    Substitution: Esters or ethers, depending on the substituents introduced.

Scientific Research Applications

4-(Trifluoromethyl)benzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)benzene-1,2-diol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, further influencing its activity.

Comparison with Similar Compounds

    4-(Trifluoromethyl)phenol: Similar structure but lacks the additional hydroxyl group at the 2-position.

    2-(Trifluoromethyl)benzene-1,4-diol: Similar structure but with hydroxyl groups at different positions on the benzene ring.

    4-(Trifluoromethyl)benzaldehyde: Contains a formyl group (-CHO) instead of hydroxyl groups.

Uniqueness: 4-(Trifluoromethyl)benzene-1,2-diol is unique due to the combination of the trifluoromethyl group and two hydroxyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming hydrogen bonds, making it valuable in various applications.

Properties

IUPAC Name

4-(trifluoromethyl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O2/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFLJQHPAGLLPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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